4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a pyrazole-thiazole core conjugated with a hydrazinyl-benzenesulfonamide moiety. Its structure includes:
Properties
Molecular Formula |
C19H16N6O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16N6O3S2/c1-12-17(23-22-14-7-9-15(10-8-14)30(20,27)28)18(26)25(24-12)19-21-16(11-29-19)13-5-3-2-4-6-13/h2-11,24H,1H3,(H2,20,27,28) |
InChI Key |
NOKQTWBVDLECDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{2-[(4E)-3-METHYL-5-OXO-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through hydrazine linkages. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
4-{2-[(4E)-3-METHYL-5-OXO-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked pyrazole-thiazole hybrids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., nitro in ): Increase polarity and reactivity but may reduce membrane permeability.
- Aromatic Substituents (e.g., 4-phenylthiazole in the target compound): Enhance π-π interactions, critical for binding to hydrophobic enzyme pockets .
- Sulfonamide vs. Sulfonic Acid : Sulfonamides (pKa ~10) are less acidic than sulfonic acids (pKa ~1), affecting solubility and ionization at physiological pH .
Synthetic Routes :
- The target compound is synthesized via hydrazone formation between pyrazole-carbaldehydes and sulfonamide derivatives .
- Analogous compounds with ester or nitro groups employ Ullmann coupling or nucleophilic substitution .
Biological Relevance :
- Sulfonamide Derivatives : Exhibit diuretic and carbonic anhydrase inhibitory activity .
- Metal Complexes (e.g., IN-ASA): Show enhanced microbicidal activity due to chelation effects .
Table 2: Computational and Analytical Tools Used in Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
